![molecular formula C8H5F2N B115145 2-Ethynyl-4,5-difluoroaniline CAS No. 143101-25-1](/img/structure/B115145.png)
2-Ethynyl-4,5-difluoroaniline
Overview
Description
2-Ethynyl-4,5-difluoroaniline is a chemical compound with the molecular formula C8H5F2N . It is used as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It is available in a colorless to yellow to yellow-brown to brown liquid form .
Synthesis Analysis
The synthesis of 2,4-difluoroaniline, a related compound, involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a solid-liquid phase interface. A phase transfer catalyst is used to form 2,4-difluoro-5-chloronitrobenzene, which is then hydrogenated with hydrogen in the presence of a hydrogenation catalyst to form 2,4-difluoroaniline .Molecular Structure Analysis
The molecular structure of this compound consists of an aniline group (NH2) attached to a benzene ring, which is further substituted with two fluorine atoms and an ethynyl group .Chemical Reactions Analysis
The ethynyl radical in this compound can rapidly react with molecular oxygen to produce a variety of products . In the synthesis of a related compound, 2,4-difluoroaniline, the main steps included diazotization and hydro-de-diazotization of intermediate diazonium salt .Physical And Chemical Properties Analysis
This compound is a colorless to yellow to yellow-brown to brown liquid . It has a molecular weight of 153.13 g/mol.Scientific Research Applications
Quantum Chemical Computational Studies
Research by Antony Selvam et al. (2020) focuses on the hyperpolarizability and frontier molecular orbital analysis of 2,4-difluoroaniline. Their Density Functional Theory (DFT) approach suggests that 2,4-difluoroaniline has high chemical stability and potential for Non-Linear Optical (NLO) applications.
Self-Assembly in Metallamacrocycles
The work of Shanmugaraju, Joshi, & Mukherjee (2011) demonstrates the self-assembly of metallamacrocycles using a dinuclear organometallic acceptor with Pt-ethynyl functionality. These macrocycles show potential for sensing electron-deficient nitroaromatics like picric acid.
Organometallic Building Block in Sensing Technology
Samanta & Mukherjee (2013) synthesized an organometallic building block incorporating Pt-ethynyl functionality. Their structures exhibit fluorescence quenching and can act as selective sensors for picric acid, a component of explosives.
Radical Method for Ethynyl Group Introduction
Sukeda et al. (2003) developed a novel radical method for the introduction of an ethynyl group. This method has applications in synthesizing novel antimetabolites such as 2'-deoxy-2'-C-ethynylnucleosides.
Gas-Phase Structures Study
Zylka et al.'s study in 1991 focused on the gas-phase structures of ethynyl- and vinyl sulfur pentafluoride. Their work Zylka et al. (1991) provides valuable insights into the geometric parameters and bonding in such compounds.
Safety and Hazards
properties
IUPAC Name |
2-ethynyl-4,5-difluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-2-5-3-6(9)7(10)4-8(5)11/h1,3-4H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQYKYKVMWBRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567365 | |
Record name | 2-Ethynyl-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143101-25-1 | |
Record name | 2-Ethynyl-4,5-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00567365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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